molecular formula C11H13F2NO4S B13726785 ((2,6-Difluorophenyl)sulfonyl)valine

((2,6-Difluorophenyl)sulfonyl)valine

Cat. No.: B13726785
M. Wt: 293.29 g/mol
InChI Key: PWJKNXONDMMVEM-UHFFFAOYSA-N
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Description

((2,6-Difluorophenyl)sulfonyl)valine is a chemical compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a difluorophenyl group attached to a sulfonyl moiety, which is further connected to the amino acid valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2,6-Difluorophenyl)sulfonyl)valine typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with valine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography to obtain this compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation and crystallization to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

((2,6-Difluorophenyl)sulfonyl)valine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

((2,6-Difluorophenyl)sulfonyl)valine has several scientific research applications:

Mechanism of Action

The mechanism of action of ((2,6-Difluorophenyl)sulfonyl)valine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The difluorophenyl group enhances the binding affinity and specificity of the compound towards its targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • ((4-Bromophenyl)sulfonyl)valine
  • ((4-Chlorophenyl)sulfonyl)valine
  • ((4-Methylphenyl)sulfonyl)valine

Uniqueness

((2,6-Difluorophenyl)sulfonyl)valine is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly enhances its chemical stability and binding affinity compared to other similar compounds. The difluorophenyl group also imparts unique electronic properties, making it a valuable compound in various applications .

Properties

Molecular Formula

C11H13F2NO4S

Molecular Weight

293.29 g/mol

IUPAC Name

2-[(2,6-difluorophenyl)sulfonylamino]-3-methylbutanoic acid

InChI

InChI=1S/C11H13F2NO4S/c1-6(2)9(11(15)16)14-19(17,18)10-7(12)4-3-5-8(10)13/h3-6,9,14H,1-2H3,(H,15,16)

InChI Key

PWJKNXONDMMVEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1F)F

Origin of Product

United States

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